molecular formula C21H21ClN4OS B1139300 Ziprasidone D8 CAS No. 1126745-58-1

Ziprasidone D8

Cat. No. B1139300
CAS RN: 1126745-58-1
M. Wt: 421.0 g/mol
InChI Key: MVWVFYHBGMAFLY-UFBJYANTSA-N
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Description

It is a combined serotonin (5-HT) and dopamine receptor antagonist, exhibiting potent antipsychotic activity . This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Ziprasidone.

Scientific Research Applications

CP-88059 D8 is widely used in scientific research, including:

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is also recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Relevant Papers

Several papers were found during the search. One paper discusses the improvement of the dissolution rate of Ziprasidone free base from solid oral formulations . Another paper provides an evidence review and clinical guidance for the use of Ziprasidone in Canada . A third paper discusses improved Ziprasidone formulations with enhanced bioavailability in the fasted state and a reduced food effect .

Mechanism of Action

CP-88059 D8 exerts its effects by antagonizing serotonin (5-HT) and dopamine receptors. It has a high affinity for serotonin 5-HT2A receptors and dopamine D2 receptors. The antagonism of 5-HT2A receptors is believed to limit the undesirable motor side effects associated with dopamine receptor blockade and improve efficacy against the negative symptoms of schizophrenia . The compound also has high affinity for other serotonin receptor subtypes, which may enhance its therapeutic potential .

Similar Compounds:

Uniqueness: CP-88059 D8 is unique due to the incorporation of deuterium atoms, which makes it a valuable tool in pharmacokinetic and pharmacodynamic studies. The deuterium labeling allows for precise tracking and analysis of the compound in biological systems, providing insights that are not possible with non-labeled compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CP-88059 D8 involves the incorporation of deuterium atoms into the Ziprasidone molecule. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions . The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions in the molecule.

Industrial Production Methods: Industrial production of CP-88059 D8 follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the deuterium-labeled compound. The production is carried out in specialized facilities equipped to handle deuterated compounds .

Chemical Reactions Analysis

Types of Reactions: CP-88059 D8 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

properties

IUPAC Name

5-[2-[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4OS/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21/h1-4,11,13H,5-10,12H2,(H,23,27)/i7D2,8D2,9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWVFYHBGMAFLY-UFBJYANTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)([2H])[2H])([2H])[2H])C4=NSC5=CC=CC=C54)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1126745-58-1
Record name 1126745-58-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a flask equipped with magnetic stirrer, thermometer and nitrogen inlet was added 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one free base (5.0 g) and ethanol (100 mL) and the suspension was stirred at 20–25° C. under nitrogen. A 20.5% anhydrous solution of hydrogen chloride in isopropanol (6.45 g) was added and the mixture was stirred for about 24 h. The product was collected by filtration on a Buchner funnel. The filter cake is rinsed with 3×10 mL of ethanol at 20–25° C. and transferred to a drying oven and dried in vacuo at 65–70° C. for about 24 h., then at 70–75° C. for another 24 h. This afforded 5.27 g of anhydrous ziprasidone hydrochloride. The material contained a small amount of residual ethanol, 0.7% determined by NMR. The IR and powder X-ray diffractogram matched that of the desired anhydrous product as depicted in U.S. Pat. No. 5,312,925.
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
anhydrous solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
6.45 g
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 3-necked flask equipped with mechanical stirrer, thermometer and nitrogen inlet was added 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one free base (5.0 g) and 1-methyl-2-pyrrolidinone (60 mL) under nitrogen and the suspension was warmed up to 35–40° C. to dissolution. The flask was cooled to about 25° C. A 20.5% anhydrous solution of hydrogen chloride in isopropanol (6.45 g) was added and the mixture was stirred at about 25° C. for about 3 h. The product was collected by filtration on a Buchner funnel. The filter cake is rinsed twice with 10 mL of isopropanol at 20–25° C. and the damp cake transferred to a flask equipped with magnetic stirrer and nitrogen inlet. Isopropanol was added (30 mL) and the suspension stirred at 20–25° C. for about 2 h. The product was collected by filtration on a Buchner funnel. The filter cake is rinsed with 3×10 mL of isopropanol at 20–25° C. and transferred to a drying oven and dried in vacuo at 70–75° C. for 43 h. This afforded 4.52 g of anhydrous ziprasidone hydrochloride. The material contained 3.1% and 0.26% of residual NMP and IPA, respectively as determined by NMR.
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
anhydrous solution
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.45 g
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a flask equipped with magnetic stirrer, thermometer and nitrogen inlet was added 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one free base (5.0 g) and methyl isobutyl ketone (100 mL) and the suspension was stirred at 20–25° C. under nitrogen. A 20.5% anhydrous solution of hydrogen chloride in isopropanol (6.45 g) was added and the mixture was stirred for about 24 h. The product was collected by filtration on a Buchner funnel. The filter cake is rinsed with 3×10 mL of methyl isobutyl ketone at 20–25° C. and transferred to a drying oven and dried in vacuo at 65–70° C. for about 24 h. This afforded 5.25 g of anhydrous ziprasidone hydrochloride. The material contained 0.52% of residual methyl isobutyl ketone, as determined by NMR.
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
anhydrous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.45 g
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

In glass-lined reactor placed 21.1 Kg (96.34 mole) of 3-piperazinylbenzo[d]isothiazole; 31 kg (134.7 moles) of 6-chloro-5-(2-chloroethyl)indolin-2-one; 1.1 kg of potassium iodide; 20.0 kg (111.92 mole) of potassium carbonate and 63.2 lit of sulfolane. The contents of the flask were initially heated to 75° C. to 80° C. for 2 hrs. Then temperature was raised to 95° C. to 100° C. and stirred till completion of the reaction. After completion of the reaction 210 lit of DM water was added to the reaction mixture and stirred. The product was filtered off and washed with water and dried to obtain 29.75 kg of 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one (Ziprasidone).
Quantity
21.1 kg
Type
reactant
Reaction Step One
Quantity
31 kg
Type
reactant
Reaction Step Two
Quantity
20 kg
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
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Quantity
1.1 kg
Type
catalyst
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Quantity
0 (± 1) mol
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Synthesis routes and methods V

Procedure details

In a 50 ml 3 necked round bottom flask there were placed 1 gram (4.56 mmol) of 3-piperazinylbenzo[d]isothiazole; 1.25 grams (5.43 mmol) of 6-chloro-5-(2-chloroethyl)indolin-2-one; 50 mg of potassium iodide; 0.82 gram (5.94 mmol) of potassium carbonate and 3 ml of sulfolane. The contents of the flask were heated to 95° C. to 100° C. The reaction was monitored by HPLC. After completion of the reaction, 50 ml of DM water was added to the reaction mixture and stirred. The product was filtered off and washed with water and dried to obtain 1.41 grams (75%) of 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one. The crude product was purified by IPA and/or THF. The product matched the spectra of a standard NMR and showed the correct retention time by HPLC with 98.0% assay. The melting point of the compound was found to be 218° C.-220° C., and was found to conform with the melting point of 218°-220° C. as disclosed in U.S. Pat. No. 5,206,366.
[Compound]
Name
3
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.25 g
Type
reactant
Reaction Step Three
Quantity
0.82 g
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
reactant
Reaction Step Five
Quantity
50 mg
Type
catalyst
Reaction Step Six
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Quantity
0 (± 1) mol
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Reaction Step Seven

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